molecular formula C10H8BrN3O4 B2875616 2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide CAS No. 1385270-43-8

2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide

Cat. No.: B2875616
CAS No.: 1385270-43-8
M. Wt: 314.095
InChI Key: NMSUOUXBWNSHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Propanoic acid, 2- (4-bromo-2-nitrophenoxy)-, ethyl ester” is similar in structure . It has a molecular formula of C11H12BrNO5 and a molecular weight of 318.12 .


Molecular Structure Analysis

The molecular structure of related compounds like “Propanoic acid, 2- (4-bromo-2-nitrophenoxy)-, ethyl ester” can be found in chemical databases .


Physical And Chemical Properties Analysis

For the related compound “Propanoic acid, 2- (4-bromo-2-nitrophenoxy)-, ethyl ester”, the predicted boiling point is 387.2±27.0 °C and the predicted density is 1.505±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to 2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide have been synthesized through multi-step reactions starting from Leuckart reactions. These derivatives, including those with bromo, tert-butyl, and nitro groups at the 4 position of the phenoxy nucleus, have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, hinting at their versatile chemical properties and potential for further exploration in medicinal chemistry (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).

Anticancer and Anti-inflammatory Applications

A study on 2-(substituted phenoxy) acetamide derivatives, with a focus on their development as anticancer, anti-inflammatory, and analgesic agents, utilized the Leuckart synthetic pathway. These compounds have shown significant anticancer and anti-inflammatory activity, particularly those with halogens on the aromatic ring, demonstrating the potential of such compounds in therapeutic applications (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).

Antimicrobial Profile

The antimicrobial activities of newer Schiff bases and thiazolidinone derivatives from compounds related to this compound have been characterized, showing potential antibacterial and antifungal applications. These studies highlight the role of structural features like bromo and nitro groups in enhancing antimicrobial efficacy (N. Fuloria, S. Fuloria, & R. Gupta, 2014).

Optical Properties and Sensor Applications

Research on orcinolic derivatives, including those structurally related to this compound, has revealed their potential as OH− indicators. These compounds' optical properties, including absorption bands and shifts upon interaction with OH− ions, suggest their applicability in developing pH sensors and indicators (B. Wannalerse et al., 2022).

Kinetic and Mechanistic Insights

Studies on the base-catalyzed hydrolysis and cyclization of substituted acetamide and benzamide O-(phenoxycarbonyl)oximes, which are chemically similar to this compound, provide valuable kinetic and mechanistic insights. These insights are crucial for understanding the reactivity and potential applications of these compounds in synthetic organic chemistry (J. Mindl, J. Kaválek, H. Straková, & V. Štěrba, 1999).

Properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4/c11-7-1-2-9(8(5-7)14(16)17)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSUOUXBWNSHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.